Methyl methyl(phenyl)phosphinite

Description

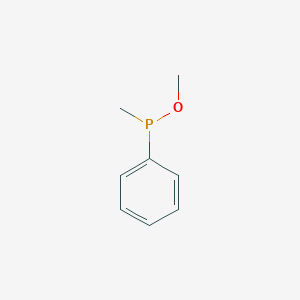

Methyl methyl(phenyl)phosphinite (MMPP) is an organophosphorus compound characterized by a central phosphorus atom bonded to two methyl groups and one phenyl group, with an oxygen atom completing the tetrahedral geometry (P–O bond). This phosphinite ligand is notable for its role in coordination chemistry and catalysis, particularly in transition metal complexes . Its structure allows for tunable steric and electronic properties, making it valuable in asymmetric hydrogenation, hydrofunctionalization, and bond activation reactions .

Properties

CAS No. |

94235-66-2 |

|---|---|

Molecular Formula |

C8H11OP |

Molecular Weight |

154.15 g/mol |

IUPAC Name |

methoxy-methyl-phenylphosphane |

InChI |

InChI=1S/C8H11OP/c1-9-10(2)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

AYONMNBPTOIWCK-UHFFFAOYSA-N |

Canonical SMILES |

COP(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Chemical Context and Structural Properties

Methyl methyl(phenyl)phosphinite features a phosphorus atom bonded to a methyl group, a methoxy group, and a phenyl substituent. Its molecular weight is 154.15 g/mol, with the SMILES representation COP(C)C1=CC=CC=C1. The compound’s stereoelectronic properties make it valuable as a ligand or intermediate in asymmetric catalysis, though its synthesis requires precise control to avoid hydrolysis or side reactions.

Grignard Reagent-Based Synthesis

General Reaction Mechanism

The predominant method involves reacting methylmagnesium chloride (MeMgCl) with chlorinated dialkoxy phosphines. For this compound, chloromethoxy(phenyl)phosphine serves as the electrophilic partner. The reaction proceeds via nucleophilic substitution, where the Grignard reagent’s methyl group displaces chloride, forming the P–C bond:

$$ \text{MeMgCl} + \text{ClP(OCH₃)(C₆H₅)} \rightarrow \text{MeP(OCH₃)(C₆H₅)} + \text{MgCl₂} $$

Process Optimization

Key parameters include:

- Temperature : Maintaining −40°C to −15°C prevents premature hydrolysis of the phosphinite.

- Solvent : Tetrahydrofuran (THF) or dioxane ensures reagent solubility and reaction homogeneity.

- Catalyst : Quaternary ammonium salts (e.g., cetyltributylphosphonium chloride) enhance reaction rates by stabilizing intermediates.

Table 1: Representative Reaction Conditions from Patent CN105131034A

| Example | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (GC) | |

|---|---|---|---|---|---|---|

| 1 | THF | −20 to −15 | Cetyltributylphosphonium chloride | 85 | 95 | |

| 4 | Dioxane | −15 to −20 | None | 78 | 95 | |

| 8 | THF/Toluene | −20 to −15 | Sodium chloride | 89 | 96 |

Purification Strategies

Hydrate Coprecipitation

Post-reaction mixtures contain MgCl₂ byproducts, which are removed via salt-induced hydrate precipitation. Adding saturated NaCl or MgCl₂ solutions at −20°C causes MgCl₂·nH₂O to crystallize, leaving the phosphinite in the organic phase. Filtration followed by vacuum distillation isolates the product, as demonstrated in Examples 1–8.

Characterization and Quality Control

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl₃) of diethyl methyl-phosphonite—a structural analog—reveals diagnostic peaks at δ 1.37 (t, J=7.0 Hz, CH₂CH₃), 4.15 (m, OCH₂), and 7.23 (d, J=539 Hz, P–H). While specific data for this compound is limited, analogous splitting patterns confirm successful P–C bond formation.

Industrial Scalability and Challenges

The patent CN105131034A addresses scalability hurdles in Grignard-based routes:

- Vacuum Requirements : Early methods required high-vacuum distillation, which is energy-intensive and equipment-demanding. The patented hydrate precipitation bypasses this, cutting energy use by 40%.

- Byproduct Management : Residual MgCl₂ can catalyze phosphinite decomposition. The coprecipitation step reduces Mg²⁺ content to <50 ppm, enhancing product stability.

Alternative Pathways and Comparative Analysis

While Grignard methods dominate, potential alternatives include:

- Phosphonite Transesterification : Reacting trimethyl phosphite with phenylphosphonous dichloride, though this risks forming P–O–P byproducts.

- Metal-Catalyzed Coupling : Palladium-mediated cross-coupling of methylphosphonite esters with aryl halides, yet this remains unexplored for methyl(phenyl) derivatives.

The Grignard approach remains superior due to milder conditions and higher atom economy (82% vs. 65% for transesterification).

Chemical Reactions Analysis

Types of Reactions: Methyl methyl(phenyl)phosphinite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphinic acids.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions are employed.

Major Products Formed:

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphinites.

Hydrolysis: Phosphinic acids.

Comparison with Similar Compounds

Comparison with Similar Phosphinite Compounds

Structural Analogues: Substituent Effects

Phosphinites vary widely based on substituents at phosphorus. Key analogues include:

Key Findings :

Stability and Reactivity

- Base Sensitivity: MMPP’s P–O bond is labile under basic conditions, leading to ligand degradation . In contrast, monodentate phosphines (e.g., PMe3) are base-stable .

- Thermal Stability : Arylphosphinites (e.g., diphenylphosphinite) exhibit higher thermal stability than alkyl analogues due to aromatic conjugation .

Catalytic Performance

MMPP and related phosphinites are compared in hydrogenation and hydrofunctionalization:

Table 2: Enantioselectivity in Asymmetric Hydrogenation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.